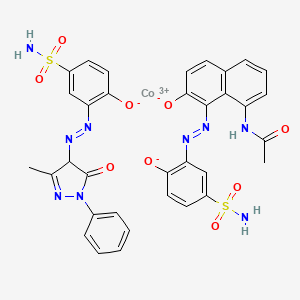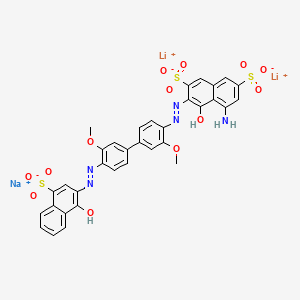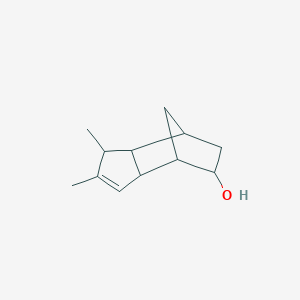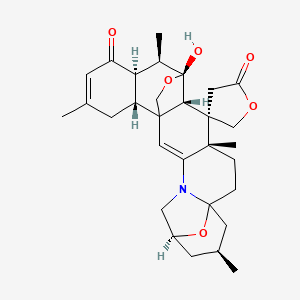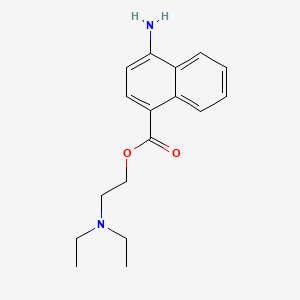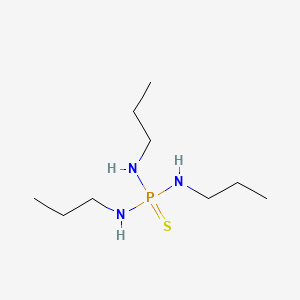
Tdp6sbl7PL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a unique alphanumeric code assigned by the Food and Drug Administration to a specific substance or ingredient . Butanol 1-C-11 is a form of butanol, which is an alcohol with a four-carbon structure. This compound is used in various scientific and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions for this process often involve the use of a cyclotron to produce the carbon-11 isotope, followed by a chemical synthesis process to incorporate the isotope into the butanol molecule .
Industrial Production Methods
Industrial production of Butanol 1-C-11 is generally carried out in specialized facilities equipped with cyclotrons and radiochemistry laboratories. The production process involves the generation of carbon-11 isotopes, followed by their incorporation into butanol through a series of chemical reactions. The final product is then purified and prepared for use in various applications .
化学反应分析
Types of Reactions
Butanol 1-C-11 undergoes several types of chemical reactions, including:
Oxidation: Butanol can be oxidized to form butanal or butanoic acid.
Reduction: Butanol can be reduced to form butane.
Substitution: Butanol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving Butanol 1-C-11 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of Butanol 1-C-11 include butanal, butanoic acid, and butane, depending on the type of reaction and the reagents used .
科学研究应用
Butanol 1-C-11 has several scientific research applications, including:
Chemistry: Used as a radiolabeled compound in tracer studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of various biological processes.
Medicine: Utilized in positron emission tomography (PET) imaging to study brain function and diagnose neurological disorders.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of Butanol 1-C-11 involves its use as a radiolabeled tracer. When introduced into a biological system, the carbon-11 isotope emits positrons, which can be detected using PET imaging. This allows researchers to track the distribution and metabolism of the compound in real-time, providing valuable insights into various biological processes and disease states .
相似化合物的比较
Similar Compounds
Similar compounds to Butanol 1-C-11 include other radiolabeled alcohols and carbon-11 labeled compounds, such as:
- Methanol 1-C-11
- Ethanol 1-C-11
- Propanol 1-C-11
Uniqueness
Butanol 1-C-11 is unique due to its four-carbon structure, which provides different metabolic and chemical properties compared to shorter-chain alcohols like methanol and ethanol. This makes it particularly useful in studies where the metabolic pathways of longer-chain alcohols are of interest .
属性
| 83951-96-6 | |
分子式 |
C4H10O |
分子量 |
73.12 g/mol |
IUPAC 名称 |
(111C)butan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4-1 |
InChI 键 |
LRHPLDYGYMQRHN-NUTRPMROSA-N |
手性 SMILES |
CCC[11CH2]O |
规范 SMILES |
CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)
